molecular formula C9H10N2O B13529563 2-(4-Amino-3-methoxyphenyl)acetonitrile

2-(4-Amino-3-methoxyphenyl)acetonitrile

Cat. No.: B13529563
M. Wt: 162.19 g/mol
InChI Key: OKNYRROYLKFCSX-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O. It features a phenyl ring substituted with an amino group at the 4-position and a methoxy group at the 3-position, along with an acetonitrile group attached to the phenyl ring. This compound is of interest in various fields, including organic synthesis and pharmaceutical research, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methoxyphenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-nitro-3-methoxybenzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable cyanide source, such as sodium cyanide, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(4-Nitro-3-methoxyphenyl)acetonitrile.

    Reduction: 2-(4-Amino-3-methoxyphenyl)ethylamine.

    Substitution: 2-(4-Amino-3-hydroxyphenyl)acetonitrile (if methoxy group is replaced by a hydroxyl group).

Scientific Research Applications

2-(4-Amino-3-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-3-hydroxyphenyl)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-Amino-3-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-Amino-3-chlorophenyl)acetonitrile: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-(4-Amino-3-methoxyphenyl)acetonitrile is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and increase the compound’s solubility in organic solvents, while the amino group can engage in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(4-amino-3-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H10N2O/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4,11H2,1H3

InChI Key

OKNYRROYLKFCSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)N

Origin of Product

United States

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